N-(1,2,3-thiadiazol-4-ylmethyl)cycloheptanamine
Description
Properties
Molecular Formula |
C10H17N3S |
|---|---|
Molecular Weight |
211.33 g/mol |
IUPAC Name |
N-(thiadiazol-4-ylmethyl)cycloheptanamine |
InChI |
InChI=1S/C10H17N3S/c1-2-4-6-9(5-3-1)11-7-10-8-14-13-12-10/h8-9,11H,1-7H2 |
InChI Key |
XMYUCWDDOXODBF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NCC2=CSN=N2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(1,2,3-thiadiazol-4-ylmethyl)cycloheptanamine typically involves the reaction of cycloheptanamine with a thiadiazole derivative. One common method involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide as a precursor, which reacts with cycloheptanamine under specific conditions to form the desired compound . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Chemical Reactions Analysis
N-(1,2,3-Thiadiazol-4-ylmethyl)cycloheptanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(1,2,3-thiadiazol-4-ylmethyl)cycloheptanamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the inhibition of certain biochemical pathways. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or protein synthesis . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural Differentiation
- Heterocyclic Core: The target compound’s 1,2,3-thiadiazole differs from triazole (in 6m) and benzimidazole (in BBAC) in electronic and steric profiles. Cycloheptane offers a larger ring size compared to bicyclo[2.2.1]heptane in JNJ-54717793, which may reduce strain but increase lipophilicity .
Functional Group Diversity :
Biological Activity
N-(1,2,3-thiadiazol-4-ylmethyl)cycloheptanamine is a compound that incorporates a thiadiazole moiety, which has been shown to exhibit a wide range of biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant research findings.
Thiadiazoles are heterocyclic compounds known for their diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. The 1,2,3-thiadiazole structure is particularly notable for its pharmacological potential due to the presence of the sulfur atom and nitrogen atoms that contribute to its reactivity and interaction with biological targets .
2.1 Antibacterial Activity
Research has demonstrated that thiadiazole derivatives possess significant antibacterial properties. For instance, compounds with similar structures have shown efficacy against various Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
| Compound | Activity | Target Bacteria | Reference |
|---|---|---|---|
| C1 | Antibacterial | S. aureus, E. coli | |
| C2 | Antimicrobial | B. cereus, P. aeruginosa |
2.2 Antifungal Activity
Thiadiazole derivatives have been extensively studied for their antifungal properties. For example, compounds similar to this compound have shown potent activity against pathogenic fungi like Candida species. The antifungal mechanism may involve disrupting cell wall integrity or inhibiting ergosterol biosynthesis .
2.3 Anticancer Properties
The anticancer potential of thiadiazole derivatives has gained attention in recent years. Studies indicate that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms such as cell cycle arrest and modulation of apoptotic pathways .
| Compound | Activity | Cancer Type | Reference |
|---|---|---|---|
| C1 | Cytotoxic | Lung carcinoma (A549) | |
| C2 | Cytotoxic | Colon carcinoma (HT-29) |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many thiadiazole derivatives inhibit enzymes critical for bacterial or fungal survival.
- Disruption of Membrane Integrity : These compounds can disrupt microbial membranes leading to cell lysis.
- Apoptosis Induction : In cancer cells, they may activate intrinsic apoptotic pathways.
Case Study 1: Antifungal Efficacy
A study evaluated the antifungal activity of a series of thiadiazole derivatives against resistant strains of Candida. The results indicated that certain derivatives exhibited low cytotoxicity while effectively inhibiting fungal growth.
Case Study 2: Anticancer Activity
In vitro tests showed that a specific thiadiazole derivative significantly reduced the viability of A549 lung cancer cells by inducing apoptosis through mitochondrial pathways.
5. Conclusion
This compound represents a promising candidate for further research due to its diverse biological activities including antibacterial, antifungal, and anticancer properties. Continued exploration into its mechanisms of action and structure-activity relationships will be essential for developing effective therapeutic agents based on this compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(1,2,3-thiadiazol-4-ylmethyl)cycloheptanamine, and how can its purity be validated?
- Methodology : Utilize 1,3-dipolar cycloaddition or cyclization reactions. For example, thiadiazole derivatives are often synthesized via reactions between azides and alkynes (e.g., as in and ) or cyclization of thiourea intermediates ( ).
- Validation : Characterize intermediates and final products using IR (amide NH stretch at ~3291 cm⁻¹), HRMS (mass accuracy <1 ppm), and multinuclear NMR (¹³C signals for cycloheptane and thiadiazole moieties) .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodology :
- IR Spectroscopy : Identify functional groups (e.g., C=O at 1678 cm⁻¹, C-Cl at 785 cm⁻¹ in analogous compounds) .
- NMR : Assign cycloheptane protons (δ ~1.4–2.1 ppm) and thiadiazole carbons (δ ~140–160 ppm in ¹³C NMR) .
- HRMS : Confirm molecular formula (e.g., C₁₃H₂₁N₃S requires [M+H]⁺ = 252.1493) .
Q. What preliminary biological screening protocols are recommended for this compound?
- Methodology : Screen against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and cancer cell lines (e.g., MCF-7, HeLa) using microdilution assays. Compare activity to known thiadiazole derivatives ( notes antimicrobial/antitumor potential) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) resolve discrepancies in experimental vs. theoretical structural data?
- Methodology : Perform B3LYP/SDD-level calculations to optimize geometry and compare bond angles (e.g., C1-C2-C3 = 121.43° in ) with X-ray/NMR data. Use Gaussian or ORCA software for vibrational frequency analysis .
Q. What strategies address contradictory bioactivity results in thiadiazole derivatives?
- Methodology :
- Structure-Activity Relationship (SAR) : Vary substituents on the thiadiazole or cycloheptane rings (e.g., ’s analogs with oxadiazole groups).
- Mechanistic Studies : Use fluorescence quenching or molecular docking to assess binding to targets like DNA topoisomerase II .
Q. How can retrosynthetic analysis improve the scalability of synthesis?
- Methodology : Apply AI-driven tools (e.g., Template_relevance models in ) to predict one-step routes. Prioritize precursors like cycloheptanamine and 4-chlorobenzylthiol for high atom economy .
Q. What advanced NMR techniques elucidate dynamic conformational changes in the cycloheptane ring?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

